Triphenylsulfonium 2-hydroxybenzoate

Description

Properties

CAS No. |

345580-99-6 |

|---|---|

Molecular Formula |

C25H20O3S |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

2-carboxyphenolate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.C7H6O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-6-4-2-1-3-5(6)7(9)10/h1-15H;1-4,8H,(H,9,10)/q+1;/p-1 |

InChI Key |

KKLIEUWPBXKNFS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)[O-] |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality triphenylsulfonium 2-hydroxybenzoate.

Chemical Reactions Analysis

Types of Reactions: Triphenylsulfonium 2-hydroxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Triphenylsulfonium 2-hydroxybenzoate is utilized in several scientific research fields:

Chemistry: It serves as a precursor for the synthesis of other chemical compounds and as a reagent in organic synthesis.

Biology: The compound is used in biological studies to investigate enzyme inhibition and cellular processes.

Industry: this compound is employed in the production of polymers and as a photoacid generator in photolithography processes.

Mechanism of Action

Triphenylsulfonium 2-hydroxybenzoate is compared with other similar compounds such as triphenylsulfonium chloride and triphenylsulfonium nonaflate. While these compounds share the triphenylsulfonium core, the presence of the 2-hydroxybenzoate group imparts unique properties to this compound, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Triphenylsulfonium 2-hydroxybenzoate (1:1)

- CAS Registry Number : 345580-99-6

- Molecular Formula : C25H20O3S

- Molecular Weight : 400.49 g/mol

Structural Features :

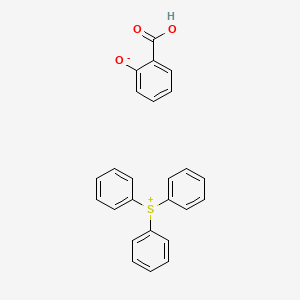

This compound consists of a triphenylsulfonium cation paired with a 2-hydroxybenzoate (salicylate) anion. The sulfonium group imparts cationic characteristics, while the aromatic hydroxybenzoate moiety contributes to solubility and reactivity .

Toxicity Profile :

- Acute Oral Toxicity (LD50) : 50–300 mg/kg (Category 3 under GHS classification) .

- Regulatory Status : Classified as a hazardous substance requiring chemical business licensing and compliance with safety regulations .

Comparison with Similar Compounds

Structural Analogs: Sulfonium Salts

Key Differences :

- This compound exhibits higher acute toxicity compared to tricarbomonocyclic sulfonium salts due to the salicylate anion’s bioactivity .

- The triphenylsulfonium cation is common in photoresist applications, but pairing with salicylate may alter solubility or photochemical reactivity compared to other anions (e.g., triflate) .

Functional Analogs: Hydroxybenzoate Derivatives

Key Differences :

Nitrobenzoate and Related Compounds

highlights structural analogs like 2-nitrobenzoate (2NBA) and isomers (3-nitro-, 4-nitro-). This suggests divergent biological interactions due to the sulfonium group and absence of nitro functional groups.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing triphenylsulfonium 2-hydroxybenzoate, and how can purity be ensured during isolation?

- Methodological Answer : The synthesis involves coupling reactions in tetrahydrofuran (THF) with triethylamine as a base to neutralize byproducts. After reaction completion (monitored via thin-layer chromatography), triethylammonium chloride is removed by filtration. Purification is achieved via column chromatography, and structural confirmation requires X-ray crystallography or NMR . To ensure purity, rigorous solvent evaporation and repeated column elution with polar/non-polar solvent mixtures are recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise in data interpretation?

- Methodological Answer : NMR (¹H, ¹³C) and X-ray crystallography are primary tools. Challenges include distinguishing overlapping aromatic proton signals and verifying counterion interactions. For example, semi-quantitative NMR errors can occur if reference compounds are misassigned (e.g., confusion with 4-acetamidophenyl 2-hydroxybenzoate). Cross-validation with FT-IR (for sulfonium and carboxylate groups) and mass spectrometry is advised .

Q. What safety protocols are essential when handling triphenylsulfonium salts in laboratory settings?

- Methodological Answer : Use gloves, goggles, and fume hoods due to potential respiratory and skin irritation. Avoid incompatible reagents like strong oxidizers. Immediate first-aid measures for exposure include rinsing with water and consulting a physician. Storage should be in airtight containers at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How do photochemical decomposition mechanisms of triphenylsulfonium salts influence their reactivity in radical-generating systems?

- Methodological Answer : Under UV light, triphenylsulfonium salts generate sulfinyl radical cations via cage-escape processes. These radicals initiate chain reactions in resist materials (e.g., ArF/KrF lithography). Mechanistic studies using time-resolved spectroscopy reveal competing pathways: radical recombination vs. electron transfer. Reaction kinetics can be modulated by solvent polarity and counterion pairing .

Q. What strategies optimize reaction yields in sulfonium-based coupling reactions while minimizing byproducts?

- Methodological Answer : Yield optimization requires stoichiometric control of reactants (e.g., 1:1 molar ratio of tetrachloromonospirophosphazene to carbazolyldiamine) and slow addition of reagents to prevent exothermic side reactions. Triethylamine acts as both a base and phase-transfer catalyst. Post-reaction, fractional crystallization in ethanol/water mixtures reduces phosphazene oligomer impurities .

Q. How can analytical discrepancies in quantifying this compound be resolved, particularly in mixed-phase systems?

- Methodological Answer : Discrepancies often arise from matrix effects in UV-Vis or NMR. For example, using an incorrect reference compound (e.g., salophen derivatives) skews semi-quantitative NMR results. Internal standards (e.g., deuterated analogs) and standardized calibration curves improve accuracy. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients resolves co-eluting species .

Q. What role does counterion exchange play in modulating the solubility and stability of this compound?

- Methodological Answer : The 2-hydroxybenzoate counterion enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to halide-based sulfonium salts. Stability studies show that electron-withdrawing substituents on the benzoate ring reduce hydrolytic degradation. Ion-pairing dynamics can be probed via conductivity measurements and molecular dynamics simulations .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the thermal stability of triphenylsulfonium salts?

- Methodological Answer : Contradictions often stem from varying experimental conditions (e.g., heating rate, atmosphere). Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals decomposition pathways: sulfonium degradation (200–250°C) vs. benzoate decarboxylation (>300°C). Cross-referencing differential scanning calorimetry (DSC) data with mass loss profiles clarifies stability thresholds .

Q. What experimental controls are critical when studying sulfonium salt reactivity in radical polymerization?

- Methodological Answer : Include radical traps (e.g., TEMPO) to confirm radical-mediated pathways. Control reactions without photoinitiators distinguish thermal vs. photolytic activation. Electron paramagnetic resonance (EPR) spectroscopy identifies transient radical species, while gel permeation chromatography (GPC) monitors polymer chain length distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.